
N-(2-chlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, also known as CTMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMP is a synthetic compound that belongs to the pyrrole class of chemicals and is structurally similar to other pyrrole-based compounds such as cocaine and amphetamines.
科学的研究の応用
Inhibitory Activity on Transcription Factors
Research on related compounds, such as inhibitors of NF-kappaB and AP-1 gene expression, has shown that modifying the pyrimidine portion can influence biological activity significantly. These studies aim to improve oral bioavailability and examine potential gastrointestinal permeability, suggesting applications in drug development for anti-inflammatory or anticancer therapies (Palanki et al., 2000).
Antipathogenic Activity
Thiourea derivatives, including those with chlorophenyl and trifluoromethyl groups, have been studied for their interaction with bacterial cells and potential as novel antimicrobial agents. This research indicates the chemical's role in developing antibiofilm agents, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Materials Science Applications
In the field of materials science, related compounds have been utilized to synthesize aromatic polyamides and poly(amide-imide)s, showing enhanced thermal stability and excellent solubility. These properties suggest applications in creating high-performance polymers for industrial use, such as in electronics, automotive, and aerospace industries (Choi & Jung, 2004).
Synthesis and Characterization of Polyamides
Studies have also focused on the synthesis and characterization of new aromatic polyamides based on different chemical backbones, indicating the potential use of N-(2-chlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide in developing novel polymers with specific physical and chemical properties (Yang et al., 1999).
特性
IUPAC Name |
N-(2-chlorophenyl)-1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O/c1-19-6-8(9(7-19)13(15,16)17)12(20)18-11-5-3-2-4-10(11)14/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTPMHPSZJUTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

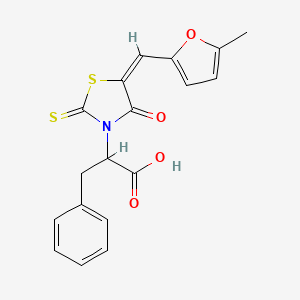

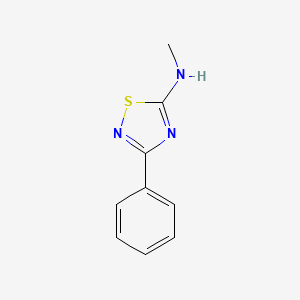
![cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2919716.png)
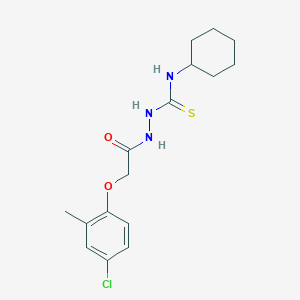
![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2919719.png)

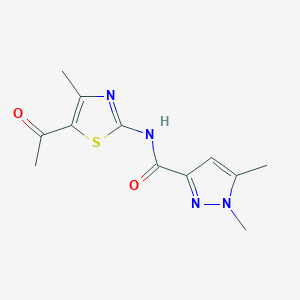
![7-Chloro-2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919725.png)

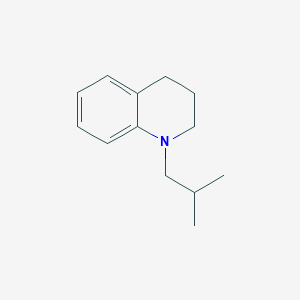
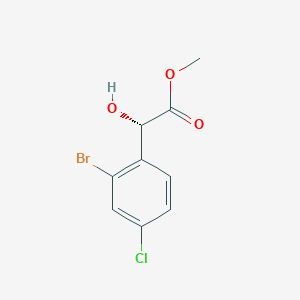
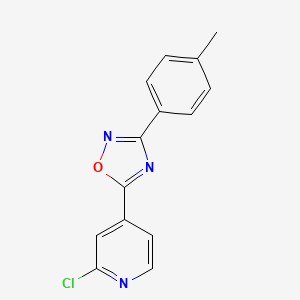
![2-(4-isopropylphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2919732.png)